molecular formula C20H32O4 B158712 11-deoxy-PGE2 CAS No. 35536-53-9

11-deoxy-PGE2

Cat. No. B158712
CAS RN: 35536-53-9
M. Wt: 336.5 g/mol
InChI Key: CTHZICXYLKQMKI-FOSBLDSVSA-N
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Description

Molecular Structure Analysis

The molecular formula of 11-deoxy-PGE2 is C20H32O4 . It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da . The compound has 3 defined stereocenters .


Physical And Chemical Properties Analysis

11-deoxy-PGE2 has a density of 1.1±0.1 g/cm3, a boiling point of 510.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.0 mmHg at 25°C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, 12 freely rotating bonds, and no violations of Lipinski’s rules .

Scientific Research Applications

  • Ocular Health : A study by Aragona et al. (1987) investigated the effects of a PGE2-analogue on the secretory processes of conjunctival goblet cells in rabbits. They found that the analogue enhanced mucous lacrimal secretion, indicating potential applications in eye health (Aragona et al., 1987).

  • Vascular Function : Jones and Woodward (2011) explored the contractile activity of 11-deoxy-16,16-dimethyl PGE2 on pig cerebral artery, focusing on its selectivity profile and interaction with EP3 and TP (thromboxane A2-like) receptors. This research could have implications for understanding vascular functions and disorders (Jones & Woodward, 2011).

  • Bone Health and Osteoblastic Function : Suda et al. (1996) studied the prostaglandin E receptor subtypes in an osteoblastic cell line. Their research revealed that 11-deoxy-PGE1, an EP2 and EP4 agonist, influences osteoblastic functions such as DNA synthesis and alkaline phosphatase activity, suggesting roles in bone health and osteoblastic differentiation (Suda et al., 1996).

  • Platelet Aggregation : Macintyre and Salzman (1979) discovered that certain prostaglandins, including 11-deoxy-PGE2, have aggregating activity on human platelets. This finding is significant for understanding blood clot formation and cardiovascular health (Macintyre & Salzman, 1979).

  • Synthetic Analogs Development : Jones, Bicking, and Cragoe (1979) reported on the synthesis of a sultam analog of 11-deoxy PGE2, contributing to the development of new prostaglandin analogs for various applications (Jones, Bicking, & Cragoe, 1979).

  • Gastrointestinal Health : Arrigoni et al. (1984) studied the effects of a PGE2 analogue on preventing gastrointestinal ulcers and inhibiting gastric acid secretion in rats. Their research contributes to understanding the role of prostaglandins in gastrointestinal health and disease management (Arrigoni et al., 1984).

  • Bronchodilation : Davis et al. (1986) found that certain analogs of 11-deoxy-PGE2 are potent bronchodilators, which could have implications for respiratory treatments (Davis et al., 1986).

properties

IUPAC Name

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHZICXYLKQMKI-FOSBLDSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-deoxy-PGE2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-deoxy-PGE2
Reactant of Route 2
11-deoxy-PGE2
Reactant of Route 3
11-deoxy-PGE2
Reactant of Route 4
11-deoxy-PGE2
Reactant of Route 5
11-deoxy-PGE2
Reactant of Route 6
11-deoxy-PGE2

Citations

For This Compound
91
Citations
PA Grieco, JJ Reap - The Journal of Organic Chemistry, 1973 - ACS Publications
GOOCH, of lactone 35 with dissobutylaluminum hydride in toluene as previously described6 affords a quantitative yield of hemiacetal 4. The cis double bond in 5a was introduced in 80…
Number of citations: 27 pubs.acs.org
JW Patterson Jr, JH Fried - The Journal of Organic Chemistry, 1974 - ACS Publications
… The proof of structure for compound 10 is based on spectral and chromatographic identity with 11-deoxyPGE2 which was prepared independently from PGA2 isolated from Plexaura …
Number of citations: 110 pubs.acs.org
JH Jones, JB Bicking, EJ Cragoe Jr - Prostaglandins, 1979 - Elsevier
As an extension of our work on the series of N-alkylmethanesulfonamidoheptanoic acids, we have prepared the cyclic-sulfonamide (sultam) analog of 11-deoxy PGE 2 . Although …
Number of citations: 3 www.sciencedirect.com
J Nokami, T Ono, Y Kajitani, S Wakabayashi - Chemistry Letters, 1984 - journal.csj.jp
The title compound has been synthesized via “three-component coupling process” which consisted of 1, 4-addition of sulfonyl-carbanion to a butenolide and alkylation of the resulting …
Number of citations: 6 www.journal.csj.jp
G Beck, W Bartmann, U Lerch, H Teufel, B Schölkens - Prostaglandins, 1980 - Elsevier
… Among the 16,16-dimethyl-oxa-alkyl PGs we synthesized in the 11-deoxy-PGE2-series,many analogues and derivatives including esters in I and 15 position and geometrical isomers …
Number of citations: 6 www.sciencedirect.com
RA Lawrence, RL Jones… - British journal of …, 1992 - Wiley Online Library
… enisoprost, 11-deoxy PGE2-1-alcohol, 1 1-deoxy PGE1 and butaprost were shallower than those of the other analogues and in the case of MB 28767, enisoprost and 11-deoxy PGE2-1-…
Number of citations: 174 bpspubs.onlinelibrary.wiley.com
RA Lawrence, RL Jones - British journal of pharmacology, 1992 - Wiley Online Library
… In the case of PGE2, ICI 80205, 16,16-dimethyl PGE2, 17-phenyl-w-trinor PGE2 and perhaps 11-deoxy PGE2-1-alcohol, both EP-receptors are activated giving rise to higher maxima, …
Number of citations: 111 bpspubs.onlinelibrary.wiley.com
FH Lincoln, WP Schneider, JE Pike - The Journal of Organic …, 1973 - ACS Publications
Selective hydrogenations, mainly by the homogeneous Wilkinson catalyst, were shown to convert PGE2 to PGEi, PGF2ato PGFia, and 5, 6-irans-PGE2to PGEi. In the same way, 11/3-…
Number of citations: 44 pubs.acs.org
JS Matthews, RL Jones - British journal of pharmacology, 1993 - Wiley Online Library
… experiments on human washed platelets showed that sulprostone produced marked potentiation of aggregation, but mixed effects were still seen with PGE2 and 11-deoxy PGE2-1-…
Number of citations: 62 bpspubs.onlinelibrary.wiley.com
M YAMAZAKI, K OHUCHI, M SASAKI, K SAKAI - Molecular pharmacology, 1981 - Citeseer
YAMAZAKI, M., K. OHucHI, M. SASAKI, AND K. SAKAI. Inhibition of 15-hydroxyprostaglandin dehydrogenase by 9, 11-deoxyprostaglandins in vitro and in vivo. Mol. Pharmacol. 19: 456-…
Number of citations: 6 citeseerx.ist.psu.edu

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